trans-Cyclopentane-1,3-dicarboxylic acid
Description
Contextualizing Alicyclic Dicarboxylic Acids within Organic Chemistry
Alicyclic dicarboxylic acids are organic compounds that feature two carboxyl functional groups (–COOH) attached to a non-aromatic, cyclic hydrocarbon structure. funaab.edu.ngnova.edu These compounds are a significant subclass of dicarboxylic acids and serve as crucial building blocks in organic synthesis. researchgate.net Their utility stems from the dual reactivity of the carboxyl groups, which allows them to participate in reactions to form a wide array of derivatives, including esters, amides, and acid chlorides.
Industrially, alicyclic and other aliphatic dicarboxylic acids are fundamental monomers for the production of copolymers such as polyesters and polyamides. nova.eduresearchgate.net The cyclic nature of the carbon backbone imparts a degree of rigidity to the resulting polymer chains, influencing their thermal and mechanical properties.
Significance of trans-Cyclopentane-1,3-dicarboxylic acid in Contemporary Research
The significance of this compound in modern research is multifaceted. Its defined stereochemistry makes it an important chiral building block in asymmetric synthesis. A key area of its application is in medicinal chemistry. For instance, derivatives of this acid have been utilized in the preparation of bis(Amino Acid) compounds that act as inhibitors of human immunodeficiency virus (HIV) replication, highlighting its potential in the development of novel therapeutic agents. Furthermore, its structural analogue, (+-)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid, is classified as a neuroprotective agent, suggesting the broader potential of the trans-1,3-disubstituted cyclopentane (B165970) framework in pharmacology. nih.gov
In the field of materials science, dicarboxylic acids are widely used as organic linkers to construct metal-organic frameworks (MOFs) and coordination polymers. science.gov The rigid structure and specific geometry of this compound make it a candidate for designing porous materials with tailored properties for applications in gas storage, separation, and catalysis.
Stereochemical Considerations in Cyclopentane Systems
The stereochemistry of substituted cyclopentanes is a critical aspect that governs their physical properties and chemical behavior. nih.gov Unlike open-chain alkanes, the cyclic structure of cyclopentane restricts free rotation around its carbon-carbon bonds, leading to the possibility of stereoisomerism when substituted. libretexts.orglibretexts.org
Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.orglibretexts.org In disubstituted cyclopentanes, this is manifested as cis-trans isomerism.
cis-Isomer : The substituents are located on the same face (or side) of the cyclopentane ring. libretexts.orglibretexts.org
trans-Isomer : The substituents are located on opposite faces of the ring. libretexts.orglibretexts.org
This difference in spatial orientation means that cis- and trans-isomers are distinct compounds with different physical properties, such as melting points, boiling points, and solubility. libretexts.org For Cyclopentane-1,3-dicarboxylic acid, the cis-isomer has both carboxyl groups pointing in the same direction relative to the plane of the ring, while in the trans-isomer, they point in opposite directions.
| Property | Value |
|---|---|
| Molecular Formula | C7H10O4 |
| Molecular Weight | 158.15 g/mol nih.gov |
| CAS Number | 826-02-8 chemicalbook.com |
| Melting Point | 93-95 °C echemi.com |
The trans configuration of the carboxyl groups in this compound has a profound influence on the molecule's stability and reactivity compared to its cis counterpart.
Stability: In cyclic systems, substituents prefer to occupy positions that minimize steric strain. libretexts.orgkhanacademy.org The trans arrangement places the two bulky carboxylic acid groups on opposite sides of the ring, which generally leads to lower steric hindrance and a more stable conformation compared to the cis-isomer where the groups are on the same side. quora.com For 1,3-disubstituted cyclohexanes, the cis isomer is often more stable because both groups can occupy equatorial positions; however, the conformational dynamics of the five-membered cyclopentane ring are different. quora.comlibretexts.org The puckered, non-planar "envelope" conformation of cyclopentane helps to relieve some torsional strain, and the trans configuration effectively minimizes repulsive interactions between the large carboxyl substituents. libretexts.org
Reactivity: A classic example of reactivity difference is in the formation of cyclic anhydrides. cis-Dicarboxylic acids, where the carboxyl groups are proximal and on the same face of the ring, can readily undergo intramolecular dehydration upon heating to form a cyclic anhydride (B1165640). In contrast, the trans-isomer, with its carboxyl groups positioned far apart on opposite faces of the ring, cannot form a monomeric cyclic anhydride under similar conditions. This difference is due to the large spatial separation between the functional groups, making intramolecular cyclization sterically impossible. researchgate.net This disparate reactivity provides a reliable chemical method for distinguishing between the two isomers.
| Property | cis-Isomer | trans-Isomer |
|---|---|---|
| Carboxyl Group Orientation | Same side of the ring | Opposite sides of the ring |
| Intramolecular H-Bonding | Possible | Not possible researchgate.net |
| Cyclic Anhydride Formation | Readily forms | Does not form a monomeric anhydride |
| Relative Steric Strain | Generally higher | Generally lower |
Structure
3D Structure
Properties
IUPAC Name |
(1S,3S)-cyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGJOYPCXLOTKL-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H]1C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Trans Cyclopentane 1,3 Dicarboxylic Acid
Established Synthetic Routes to Cyclopentane (B165970) Dicarboxylic Acids
A variety of classical and modern synthetic methods can be employed to construct the cyclopentane ring and introduce the desired carboxylic acid functionalities. These methods range from ring contractions and classical alkylation reactions to oxidative cleavage of bicyclic systems.
Favorskii Rearrangement Strategies
The Favorskii rearrangement is a powerful method for the ring contraction of α-halo cyclic ketones, making it a conceptually viable route to cyclopentane derivatives from more readily available cyclohexanone (B45756) precursors. The reaction is typically base-catalyzed and proceeds through a highly strained cyclopropanone (B1606653) intermediate, which is subsequently opened by a nucleophile.
While a direct synthesis of trans-cyclopentane-1,3-dicarboxylic acid via this method is not extensively documented, a plausible synthetic pathway can be proposed starting from a 2,6-dihalocyclohexanone derivative. The key steps would involve:
Halogenation: Introduction of halogen atoms (e.g., bromine or chlorine) at both α-positions of a cyclohexanone derivative bearing a latent carboxylic acid group or a group that can be converted to a carboxyl group.
Favorskii Rearrangement: Treatment with a base, such as sodium hydroxide (B78521) or an alkoxide, would induce the rearrangement. The base abstracts a proton to form an enolate, which then undergoes intramolecular nucleophilic substitution to form the bicyclic cyclopropanone intermediate.
Ring Opening: Nucleophilic attack by hydroxide or alkoxide on the carbonyl carbon of the intermediate leads to the opening of the cyclopropanone ring, resulting in a cyclopentane carboxylic acid or ester with the desired 1,3-substitution pattern. The stereochemistry of the final product would depend on the stereochemistry of the starting material and the regioselectivity of the ring-opening step.
A representative, albeit theoretical, reaction scheme is presented below. The choice of starting material and reaction conditions would be critical to favor the formation of the trans isomer.
Table 1: Proposed Favorskii Rearrangement Scheme
| Step | Reactant | Reagents and Conditions | Intermediate/Product |
| 1 | Substituted Cyclohexanone | Br₂, Acetic Acid | 2,6-Dibromocyclohexanone derivative |
| 2 | 2,6-Dibromocyclohexanone derivative | 1. NaOH, H₂O, Δ 2. H₃O⁺ | cis/trans-Cyclopentane-1,3-dicarboxylic acid |
Alkylation of Diethyl Malonate
The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids. By using a dihaloalkane, this method can be adapted for the synthesis of cyclic compounds. To construct a cyclopentane ring with a 1,3-dicarboxylic acid substitution pattern, a multi-step approach starting from diethyl malonate is conceivable.
A direct, one-step cyclization to form the desired product is challenging. However, a stepwise approach can be envisioned:
Initial Alkylation: Diethyl malonate is deprotonated with a strong base like sodium ethoxide to form a nucleophilic enolate. This enolate is then reacted with a three-carbon electrophile that also contains a latent carbon for the fifth position of the ring, for instance, a dihalopropene derivative.
Second Alkylation/Cyclization: A second intramolecular alkylation step would form the five-membered ring.
Hydrolysis and Decarboxylation: The resulting cyclic malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, and subsequent heating leads to decarboxylation, yielding the target molecule.
A more practical approach involves the reaction of diethyl malonate with cis-1,4-dichloro-2-butene (B23561) to form diethyl 3-cyclopentene-1,1-dicarboxylate. This intermediate can then be converted to the target molecule through a series of transformations including hydrogenation, hydrolysis, and decarboxylation, with subsequent functional group manipulation to achieve the 1,3-dicarboxy substitution.
Table 2: Alkylation of Diethyl Malonate Approach
| Starting Materials | Key Reagents | Intermediate | Final Product |
| Diethyl malonate, cis-1,4-dichloro-2-butene | 1. LiH, DMF 2. H₂, Pd/C 3. H₃O⁺, Δ | Diethyl 3-cyclopentene-1,1-dicarboxylate | cis/trans-Cyclopentane-1,3-dicarboxylic acid |
Synthetic Approaches from Pimelic Acid and Related Precursors
The cyclization of seven-carbon dicarboxylic acids like pimelic acid is a common strategy for synthesizing cyclopentane derivatives. However, these methods typically lead to cyclopentane-1,2-dicarboxylic acid. The reaction sequence generally involves the formation of a cyclic anhydride (B1165640) or a similar intermediate, followed by ring closure and functional group manipulation. The inherent connectivity of pimelic acid naturally favors the formation of a bond between carbons that result in a 1,2-disubstituted pattern upon cyclization. Therefore, pimelic acid is not a common or logical precursor for the synthesis of the trans-1,3-dicarboxylic acid isomer.
Oxidative Cleavage and Direct Carboxylation Approaches
Oxidative cleavage of bicyclic alkenes provides a powerful and often stereocontrolled route to highly substituted cyclopentanes. A common strategy involves the use of a bicyclo[2.2.1]heptene derivative, which can be synthesized via a Diels-Alder reaction. The double bond of this bicyclic system can then be cleaved to yield a cis-1,3-disubstituted cyclopentane.
The key steps in this approach are:
Diels-Alder Reaction: A suitable diene and dienophile are reacted to form the bicyclo[2.2.1]heptene scaffold.
Oxidative Cleavage: The double bond is cleaved using ozonolysis (O₃) followed by an oxidative workup (e.g., with H₂O₂) or other oxidizing agents like potassium permanganate (B83412) (KMnO₄). This cleavage results in the formation of two carbonyl groups, which in the case of an oxidative workup, yield carboxylic acids. This method typically produces the cis-dicarboxylic acid due to the stereochemistry of the bicyclic precursor. The trans isomer would then need to be obtained through subsequent epimerization.
Table 3: Oxidative Cleavage of a Bicyclic Precursor
| Precursor | Reaction | Reagents | Intermediate/Product |
| Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Ozonolysis with Oxidative Workup | 1. O₃, CH₂Cl₂ 2. H₂O₂ | cis-Cyclopentane-1,3,5-tricarboxylic acid derivative |
| Bicyclo[2.2.1]hept-2-ene | Ozonolysis and Oxidation | 1. O₃, CH₂Cl₂ 2. H₂O₂ | cis-Cyclopentane-1,3-dicarboxylic acid |
Direct carboxylation of C-H bonds is a more modern approach that offers the potential for more direct syntheses, though it is less established for this specific target.
[3+2] Cycloaddition Reactions in Cyclopentane Ring Formation
While the Diels-Alder reaction is a [4+2] cycloaddition that forms six-membered rings, [3+2] cycloaddition reactions are the appropriate and powerful strategy for the synthesis of five-membered rings like cyclopentane. These reactions involve the combination of a three-atom component (a 1,3-dipole or its synthetic equivalent) and a two-atom component (a dipolarophile, typically an alkene or alkyne).
A plausible route to a cyclopentane-1,3-dicarboxylate precursor could involve the reaction of a donor-acceptor cyclopropane (B1198618) with an electron-deficient alkene. In this scenario, the cyclopropane acts as a 1,3-dipole synthon. The reaction can be catalyzed by Lewis
Stereoselective Synthesis and Isomer Control
Catalytic Hydrogenation for trans-Isomer Enrichment
The enrichment of the trans-isomer of cyclopentane-1,3-dicarboxylic acid can be achieved through catalytic hydrogenation and epimerization processes, often starting from a mixture of cis and trans isomers or a suitable precursor. While direct studies on the catalytic hydrogenation for trans-isomer enrichment of cyclopentane-1,3-dicarboxylic acid are not extensively detailed in the reviewed literature, analogous processes with similar cyclopentane structures provide insight into the methodologies.
A relevant analogy is the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol. In this reaction, the cis-trans ratio of the resulting diol is influenced by the reaction conditions. Typically, a mixture of isomers is generated, but at elevated temperatures, epimerization can occur, leading to an enrichment of the more thermodynamically stable trans product. This suggests that subjecting a mixture of cis- and this compound to catalytic hydrogenation conditions at higher temperatures could similarly favor the formation of the trans-isomer.
Furthermore, studies on the epimerization of substituted cyclohexanes have demonstrated that treatment with a strong acid or base can facilitate the conversion of a less stable isomer to a more stable one. For instance, the cis isomer of a methylcyclohexanecarboxylic acid can be epimerized to the trans isomer by heating with a strong acid. wmich.edu A similar strategy could potentially be applied to a mixture of cyclopentane-1,3-dicarboxylic acid isomers to enrich the trans form.
Diastereoselective Processes in Cyclopentane Systems
The diastereoselective synthesis of trans-1,3-disubstituted cyclopentane systems is a key challenge in organic synthesis. While specific methods for the direct diastereoselective synthesis of this compound are not prominently described in the surveyed literature, general strategies for achieving high diastereoselectivity in the formation of substituted cyclopentanes can be considered.
One common approach involves conjugate addition reactions to cyclopentene (B43876) derivatives. The stereochemical outcome of the addition of a nucleophile to a cyclopentenecarboxylate ester, for example, can be controlled by the choice of reagents and reaction conditions, potentially leading to a predominance of the desired trans product.
Another strategy is the use of ring-closing metathesis (RCM) of acyclic precursors, followed by stereoselective functionalization. For instance, a stereoselective synthesis of a polyhydroxylated cyclopentane β-amino acid has been reported where a key step is the stereoselective aza-Michael functionalization of a cyclopent-1-ene-1-carboxylic acid ester. colab.ws This highlights the potential for controlling the stereochemistry at the C1 and C3 positions of a cyclopentane ring through carefully designed reaction sequences.
Furthermore, cascade reactions, such as inter–intramolecular double Michael additions, have been employed for the diastereoselective synthesis of highly substituted cyclohexanones, demonstrating the power of tandem reactions in controlling stereochemistry. beilstein-journals.org Similar strategies could be envisioned for the construction of the cyclopentane ring with the desired trans stereochemistry of the carboxylic acid groups.
Chemical Reactivity and Derivatization of this compound
The chemical reactivity of this compound is primarily centered around the two carboxylic acid functional groups. These groups can undergo a variety of transformations to yield a range of derivatives.
Carboxylic Acid Group Transformations (Esterification, Decarboxylation, Reduction, Condensation)
Esterification: The carboxylic acid groups of this compound can be readily esterified through reactions with alcohols in the presence of an acid catalyst, a process known as Fischer-Speier esterification. oregonstate.edumasterorganicchemistry.com For example, reacting the diacid with an excess of an alcohol like methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid will yield the corresponding diester. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use the alcohol as the solvent or to remove the water formed during the reaction. masterorganicchemistry.com
A typical laboratory procedure for Fischer esterification involves dissolving the carboxylic acid in the alcohol and adding a few drops of concentrated sulfuric acid. The mixture is then heated to reflux for a period of time to allow the reaction to reach equilibrium. uakron.edu
Decarboxylation: The thermal decarboxylation of simple saturated dicarboxylic acids like this compound is generally difficult and requires high temperatures. However, if a suitable activating group, such as a keto group at the β-position, is present, decarboxylation can occur more readily upon heating. For the parent diacid, significant decomposition would likely occur before decarboxylation.
Reduction: The carboxylic acid groups can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to their corresponding alcohols. nih.gov The reaction of this compound with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup, would yield trans-1,3-bis(hydroxymethyl)cyclopentane. It is important to note that this reaction is highly exothermic and requires careful handling. An analogous reduction of trans-cyclopentane-1,2-dicarboxylic acid dimethyl ester with lithium aluminum hydride has been reported to produce trans-1,2-bis(hydroxymethyl)cyclopentane. oregonstate.edu
Condensation: As a dicarboxylic acid, this compound can undergo condensation reactions with diols or diamines to form polyesters or polyamides, respectively. For instance, polycondensation with a diol such as 1,4-butanediol (B3395766), typically carried out at high temperatures with the removal of water, would lead to the formation of a polyester. The properties of the resulting polymer would be influenced by the trans stereochemistry of the cyclopentane ring, which would impart a specific geometry to the polymer chain. The synthesis of aliphatic polyesters through the polycondensation of dicarboxylic acids and diols is a well-established method. nih.gov
Anhydride and Imide Formation Pathways
Anhydride Formation: While the trans orientation of the carboxylic acid groups in this compound makes intramolecular anhydride formation challenging, intermolecular dehydration can occur at high temperatures. However, for the corresponding cis-isomer, intramolecular anhydride formation is more facile. A general procedure for the synthesis of cyclopentane-1,3-dicarboxylic anhydride involves refluxing the dicarboxylic acid in acetic anhydride. prepchem.com This method would likely yield the anhydride from the cis-isomer present in a mixture of isomers.
Imide Formation: Imides can be synthesized from dicarboxylic acids or their anhydrides by reaction with primary amines. A common method involves the formation of an intermediate amic acid, which then undergoes cyclization with the elimination of water to form the imide. For example, reacting cyclopentane-1,3-dicarboxylic anhydride with a primary amine, followed by heating, would be a viable route to the corresponding N-substituted imide.
Coordination Chemistry and Metal Organic Frameworks Mofs Involving Trans Cyclopentane 1,3 Dicarboxylic Acid
Ligand Properties and Metal Ion Coordination
The flexibility of the cyclopentane (B165970) ring, which can adopt various conformations, adds another layer of complexity and versatility to its coordination behavior. This semi-rigid nature allows the ligand to adapt to the coordination preferences of different metal ions, leading to a variety of structural outcomes. The carboxylate groups can coordinate to metal ions in several modes, including monodentate, bidentate (chelating or bridging), and a combination thereof. This versatility in coordination modes is fundamental to the construction of diverse and complex architectures.
Formation of Coordination Complexes
The interaction of trans-cyclopentane-1,3-dicarboxylic acid with various metal ions leads to the formation of coordination complexes with distinct structures and properties.
Interactions with Transition Metal Ions and Lanthanides
This compound has been shown to form stable coordination complexes with a range of transition metal ions. The nature of the metal ion, including its size, charge, and preferred coordination geometry, significantly influences the resulting structure. For instance, the interaction with divalent transition metals often leads to the formation of one-, two-, or three-dimensional coordination polymers.
Similarly, this dicarboxylic acid is an effective ligand for coordinating with lanthanide ions. The larger ionic radii and higher coordination numbers characteristic of lanthanides allow for the formation of intricate, high-dimensional frameworks. The luminescent and magnetic properties of lanthanide ions can be incorporated into these frameworks, leading to materials with potential applications in sensing, imaging, and data storage.
Structural Characterization of Metal Complexes
Structural studies have revealed that the trans-cyclopentane-1,3-dicarboxylate ligand can bridge multiple metal centers, leading to the formation of extended networks. The specific connectivity and topology of these networks are dictated by the coordination mode of the carboxylate groups and the coordination environment of the metal ion.
Below is a table summarizing the coordination modes observed for dicarboxylate ligands, which are applicable to this compound.
| Coordination Mode | Description |
| Monodentate | Only one oxygen atom of the carboxylate group is coordinated to a metal ion. |
| Bidentate Chelating | Both oxygen atoms of the same carboxylate group are coordinated to the same metal ion. |
| Bidentate Bridging (syn-syn) | Both oxygen atoms of the carboxylate group bridge two different metal ions on the same side. |
| Bidentate Bridging (syn-anti) | The two oxygen atoms of the carboxylate group bridge two different metal ions on opposite sides. |
| Bidentate Bridging (anti-anti) | Both oxygen atoms of the carboxylate group bridge two different metal ions on the same side, but with a different orientation of the carboxylate. |
Applications in Metal-Organic Frameworks (MOFs)
The ability of this compound to form extended, porous networks makes it a valuable linker for the construction of Metal-Organic Frameworks (MOFs).
Design Principles for MOF Construction
The design of MOFs using this compound relies on the principles of reticular chemistry, where the geometry of the organic linker and the coordination preference of the metal ion dictate the topology of the resulting framework. The defined angle and distance between the two carboxylate groups in the trans configuration provide a predictable building block for the assembly of porous structures.
By carefully selecting the metal-containing secondary building units (SBUs), it is possible to control the dimensionality and porosity of the resulting MOF. The semi-rigid nature of the cyclopentane backbone can also be exploited to create flexible MOFs that can respond to external stimuli such as guest molecules.
Porous Network Formation and Structural Diversity
The use of this compound as a linker has led to the formation of MOFs with diverse network topologies and pore sizes. The resulting frameworks can exhibit one-, two-, or three-dimensional porous systems, depending on the reaction conditions and the choice of metal ions.
The structural diversity of these MOFs is a direct consequence of the versatile coordination chemistry of the dicarboxylate ligand and the ability of the cyclopentane ring to adopt different conformations. This diversity allows for the tuning of the framework's properties for specific applications, such as gas storage, separation, and catalysis. The table below illustrates the relationship between the metal SBU, the ligand, and the resulting MOF dimensionality.
| Metal SBU | Ligand Coordination | Resulting MOF Dimensionality |
| Mononuclear Metal Ion | Linear Bridging | 1D Chain |
| Dinuclear Paddlewheel | Planar Bridging | 2D Layered Structure |
| Octahedral Cluster | Tetrahedral Bridging | 3D Porous Framework |
Supramolecular Chemistry and Host Guest Interactions of Trans Cyclopentane 1,3 Dicarboxylic Acid
Self-Assembly Principles and Crystal Engineering
The principles of self-assembly for dicarboxylic acids are well-established and provide a framework for predicting the behavior of trans-cyclopentane-1,3-dicarboxylic acid. The primary driving force for the assembly of such molecules is the formation of robust hydrogen bonds between the carboxylic acid functional groups. In crystal engineering, these predictable interactions are utilized to design and construct solid-state architectures with desired properties.
For this compound, the spatial orientation of the two carboxyl groups would be expected to lead to the formation of extended supramolecular synthons. These synthons are reliable patterns of hydrogen bonding. However, without experimental crystallographic data, the precise nature of the resulting networks—be they linear chains, tapes, or more complex three-dimensional arrays—remains speculative. The flexibility of the cyclopentane (B165970) ring could also introduce conformational polymorphism, where different crystal structures can be formed under varying crystallization conditions.
Hydrogen Bonding Networks in Crystalline Architectures
The cornerstone of the crystalline architecture of carboxylic acids is the hydrogen bond. Typically, carboxylic acids form dimeric structures or catemeric chains. The specific pattern adopted by this compound in the solid state would depend on factors such as steric hindrance and the energetic favorability of different packing arrangements.
Table 1: Postulated Hydrogen Bond Parameters in a Hypothetical Crystal Structure of this compound
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) |
| O-H | H | O=C | ~ 0.98 | ~ 1.6-1.8 | ~ 2.6-2.8 | ~ 170-180 |
| C-H | H | O=C | ~ 1.08 | ~ 2.2-2.8 | ~ 3.2-3.8 | ~ 130-170 |
Note: This table is illustrative and based on typical values for carboxylic acid and C-H···O hydrogen bonds in organic crystals. The actual values for this compound would require experimental determination.
Host-Guest Complexation Studies
Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule. Dicarboxylic acids can act as building blocks for larger host frameworks or, in some cases, as guests themselves. There are no specific studies found in the available literature detailing the use of this compound as either a host or a guest in complexation studies.
Theoretically, co-crystallization of this compound with complementary molecules, such as hydrogen bond acceptors like pyridines or amides, could lead to the formation of host-guest complexes or co-crystals. The geometry of the dicarboxylic acid would be a critical factor in determining the structure of the resulting supramolecular assembly. The success of forming such complexes would depend on the relative strength of the homomeric (acid-acid) versus heteromeric (acid-coformer) hydrogen bonds.
Catalysis and Organic Synthesis Applications of Trans Cyclopentane 1,3 Dicarboxylic Acid
Role as a Chiral Building Block
The inherent chirality and rigid cyclopentane (B165970) framework of trans-cyclopentane-1,3-dicarboxylic acid make it a useful chiral building block in organic synthesis. The trans configuration of the two carboxylic acid groups provides a well-defined spatial arrangement that can be exploited to introduce stereocenters in a controlled manner. This is particularly valuable in the synthesis of complex natural products and pharmaceuticals where specific stereoisomers are required for biological activity.
Development of Chiral Ligands for Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The rigid scaffold of this compound provides an attractive platform for the design of such ligands. By modifying the carboxylic acid groups, for instance, by converting them into amides or esters bearing coordinating moieties, it is possible to create bidentate ligands with a fixed spatial orientation of the donor atoms.
While the direct use of this compound in widely applied catalytic systems is not extensively documented, the principle of using rigid cyclic backbones to construct effective chiral ligands is well-established. For example, the corresponding diamine, trans-cyclopentane-1,3-diamine, which can be synthesized from the dicarboxylic acid, is a valuable precursor for chiral ligands. These ligands can then be complexed with transition metals to generate catalysts for a range of asymmetric transformations. The fixed trans stereochemistry of the cyclopentane ring is crucial in these ligand designs as it dictates the geometry of the resulting metal complex and, consequently, the stereochemical outcome of the catalyzed reaction.
Catalytic Reactions Utilizing the Cyclopentane Dicarboxylic Acid Scaffold
The rigid cyclopentane backbone of this compound and its derivatives can influence the stereoselectivity of catalytic reactions.
Carbon-Carbon Bond Forming Reactions
While specific examples of this compound being a direct component of a catalyst for carbon-carbon bond forming reactions are not prevalent in the literature, its role as a chiral auxiliary or a precursor to a chiral ligand is a potential application. The stereochemistry of the dicarboxylic acid can be transferred to a substrate, directing the approach of a reagent to form a new carbon-carbon bond with a specific stereochemistry. After the reaction, the auxiliary can be cleaved and recycled.
Transfer Hydrogenation Methodologies
In the field of asymmetric transfer hydrogenation, chiral ligands are essential for achieving high enantioselectivity. Ligands derived from the this compound scaffold, such as those based on the corresponding diamine, can be employed in this important class of reactions. Transfer hydrogenation, which typically uses isopropanol (B130326) or formic acid as a hydrogen source, is a milder alternative to catalytic hydrogenation with molecular hydrogen. The success of these reactions hinges on the ability of the chiral ligand to create a highly organized and asymmetric environment around the metal center, thereby directing the hydride transfer to one face of the prochiral substrate.
Precursor in the Synthesis of Complex Organic Molecules
One of the most significant applications of this compound is its use as a precursor in the synthesis of complex and biologically active molecules. Its well-defined stereochemistry and functional handles make it an ideal starting material for the synthesis of carbocyclic nucleoside analogues, which are an important class of antiviral and anticancer agents.
A notable example is the use of (1R,3S)-cyclopentane-1,3-dicarboxylic acid in the preparation of bis(amino acid) derivatives that have shown activity as inhibitors of the human immunodeficiency virus (HIV) replication. chemicalbook.com In these syntheses, the dicarboxylic acid serves as a central scaffold to which other molecular fragments are attached. The rigid cyclopentane ring helps to position these fragments in a specific orientation that is crucial for their interaction with the biological target, in this case, a key enzyme in the HIV life cycle.
The synthesis of these complex molecules often involves a multi-step sequence where the carboxylic acid groups of the starting material are transformed into other functionalities, and additional stereocenters may be introduced. The initial stereochemistry of the this compound, however, remains a critical element that guides the stereochemical outcome of the entire synthesis.
Advanced Characterization and Computational Studies of Trans Cyclopentane 1,3 Dicarboxylic Acid
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the characterization of molecular structures. For trans-cyclopentane-1,3-dicarboxylic acid, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly vital for confirming its isomeric purity and identifying its key chemical features.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C) for Isomer Distinction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for differentiating between stereoisomers like the cis and trans forms of cyclopentane-1,3-dicarboxylic acid. The distinction arises from the different molecular symmetry of the isomers, which dictates the number of unique chemical environments for protons (¹H NMR) and carbon atoms (¹³C NMR). tutorchase.com
In this compound, the two carboxylic acid groups are on opposite sides of the cyclopentane (B165970) ring. This arrangement results in a C₂ axis of symmetry. Consequently, the molecule has four chemically distinct sets of carbon atoms and four unique sets of protons. A predicted ¹³C NMR spectrum would therefore show four signals: one for the two equivalent carboxyl carbons, one for the two equivalent methine carbons (C1 and C3), and two separate signals for the methylene (B1212753) carbons (C2, C4, and C5), as C2 is unique and C4/C5 are equivalent.
Conversely, the cis isomer possesses a plane of symmetry, leading to a different pattern of chemical equivalence and a distinct NMR spectrum. By comparing the number of signals and their chemical shifts, one can unambiguously distinguish between the two isomers. bartleby.com The acidic proton of the carboxyl group typically appears as a broad singlet far downfield (around 12 ppm) in the ¹H NMR spectrum. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on typical chemical shift values for similar structural motifs.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Description |
| Carboxylic Acid | ¹H | ~12.0 (broad singlet) | Acidic proton, solvent dependent |
| Methine (H1, H3) | ¹H | ~2.9 - 3.2 | Protons on carbons bearing COOH |
| Methylene (H2, H4, H5) | ¹H | ~1.8 - 2.2 | Ring protons |
| Carboxylic Acid (COOH) | ¹³C | ~175 - 185 | Saturated carboxylic acid carbon |
| Methine (C1, C3) | ¹³C | ~40 - 45 | Carbons bonded to COOH |
| Methylene (C2) | ¹³C | ~30 - 35 | Unique methylene carbon |
| Methylene (C4, C5) | ¹³C | ~25 - 30 | Equivalent methylene carbons |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group. libretexts.org
The most prominent feature is a very broad and strong absorption band for the O-H stretch, typically appearing in the region of 2500-3300 cm⁻¹. tutorchase.comorgchemboulder.com This broadening is a result of extensive intermolecular hydrogen bonding, which is common for carboxylic acids in the solid state or as concentrated solutions. echemi.com Another key peak is the intense and sharp C=O (carbonyl) stretching vibration, which for a saturated aliphatic carboxylic acid, is expected between 1710 and 1760 cm⁻¹. libretexts.org Additional absorptions corresponding to C-O stretching and O-H bending are also present. While the IR spectra of the cis and trans isomers would both show these characteristic carboxylic acid peaks, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used to distinguish them.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium, Sharp |
| C=O Stretch (Carboxylic Acid) | 1710 - 1760 | Strong, Sharp |
| C-O Stretch | 1210 - 1320 | Medium |
| O-H Bend | 910 - 950 | Medium, Broad |
Crystallographic Analysis
X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.
X-ray Diffraction for Molecular Geometry and Stereochemical Confirmation
Single-crystal X-ray diffraction is the gold standard for unambiguously determining molecular structure, including the relative and absolute stereochemistry of chiral centers. numberanalytics.comnih.govresearchgate.net For this compound, this technique would provide definitive proof of the trans configuration of the two carboxylic acid groups relative to the cyclopentane ring.
The analysis would also reveal the specific conformation of the five-membered ring. Cyclopentane is not planar and adopts puckered conformations, such as the "envelope" or "twist" forms, to alleviate torsional strain. dalalinstitute.comscribd.commasterorganicchemistry.com X-ray diffraction data would precisely define this conformation in the crystal lattice, along with detailing the intermolecular interactions, particularly the hydrogen-bonding network formed between the carboxylic acid groups of adjacent molecules.
Table 3: Representative Molecular Geometry Parameters from X-ray Diffraction This table presents expected values for bond lengths and angles based on standard values for similar structures.
| Parameter | Atoms Involved | Expected Value |
| Bond Length | C=O | ~1.20 Å |
| Bond Length | C-O | ~1.31 Å |
| Bond Length | C-C (ring) | ~1.54 Å |
| Bond Angle | O=C-O | ~123° |
| Bond Angle | C-C-C (ring) | ~104-106° |
| Dihedral Angle | H-C1-C3-H | ~180° (anti) |
Single-Crystal X-ray Structure Determinations of Coordination Networks
Dicarboxylic acids are exceptionally useful as organic "linkers" or "building blocks" for constructing coordination polymers and metal-organic frameworks (MOFs). cd-bioparticles.net When deprotonated, the two carboxylate groups of this compound can coordinate to metal ions, bridging them to form extended one-, two-, or three-dimensional networks. rsc.orgacs.orgnih.govacs.org
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating molecular structure, stability, and properties that complement experimental data. For this compound, methods like Density Functional Theory (DFT) can be employed to perform detailed conformational analysis. researchgate.net
These calculations can determine the relative energies of the different puckered conformations (envelope vs. twist) and identify the global energy minimum structure. nih.gov Furthermore, computational models can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR), which can be compared with experimental results to aid in spectral assignment and confirm the structural analysis. researchgate.net Such studies provide deeper insight into the molecule's potential energy surface and the dynamics of its conformational changes.
Density Functional Theory (DFT) Calculations for Conformational Analysis and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining the stable conformations of a molecule and the energy differences between them. The cyclopentane ring is not planar; it adopts puckered conformations to relieve ring strain. For this compound, the substituents can exist in pseudo-axial or pseudo-equatorial positions.
DFT calculations are used to optimize the geometry of these potential conformers and calculate their single-point energies. This process reveals the most stable, lowest-energy conformation and the relative energies of other, less stable conformers. Theoretical studies on similar molecules, such as cis-1,3-cyclopentanedicarboxylic acid and various cyclohexanedicarboxylic acids, have demonstrated the accuracy of DFT methods (like B3LYP and M06-2X with basis sets such as 6-31G(d,p) or cc-pVTZ) in predicting geometries and conformational energies. acs.org For the trans isomer, the key equilibrium would be between the diequatorial-like and diaxial-like conformers. DFT calculations would elucidate the energy barrier to interconversion and the population of each conformer at a given temperature. While experimental data on the trans isomer is limited, DFT provides a predictive framework for its structural preferences.
Table 1: Predicted Conformational Data from DFT Calculations
| Conformer | Substituent Orientation | Predicted Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population at 298 K (%) |
|---|---|---|---|---|
| I | 1,3-diequatorial (pseudo) | 0.00 (most stable) | C1-C2-C3-C4, C2-C3-C4-C5 | >95% |
| II | 1,3-diaxial (pseudo) | > 2.0 | C1-C2-C3-C4, C2-C3-C4-C5 | <5% |
Frontier Molecular Orbital Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. unesp.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical indicators of a molecule's reactivity. rsc.org
HOMO (Highest Occupied Molecular Orbital): This orbital represents the location of the most loosely held electrons. A molecule will act as a nucleophile or electron donor from the region where the HOMO density is highest. The energy of the HOMO (EHOMO) is related to the ionization potential.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the most accessible location for accepting electrons. A molecule will act as an electrophile or electron acceptor where the LUMO density is greatest. The energy of the LUMO (ELUMO) is related to the electron affinity. rsc.org
The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a crucial parameter that indicates the chemical stability of a molecule. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For this compound, DFT calculations can determine the energies and visualize the shapes of the HOMO and LUMO. The HOMO is expected to be localized primarily on the oxygen atoms of the carboxylic acid groups, while the LUMO would likely be distributed over the C=O bonds, indicating these sites as the primary centers for electrophilic and nucleophilic attack, respectively.
Table 2: Representative FMO Data from DFT Calculations
| Parameter | Description | Predicted Value (eV) | Implication for Reactivity |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 to -8.5 | Indicates electron-donating ability (nucleophilicity) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to +0.5 | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 7.0 to 9.0 | Suggests high chemical stability |
Prediction of Regioselectivity and Transition-State Energetics
Computational chemistry is highly effective in predicting the regioselectivity of chemical reactions—that is, which of several possible positions on a molecule will react. By modeling the reaction pathway, chemists can calculate the energies of transition states, which are the high-energy structures that exist transiently as reactants are converted into products. The reaction pathway with the lowest activation energy (the energy difference between the reactants and the transition state) is the one that is kinetically favored.
For this compound, DFT calculations can be used to model various reactions, such as esterification, amidation, or more complex C-H functionalization. nih.gov For example, in a reaction involving an attack on one of the two equivalent carboxylic acid groups, DFT can confirm that both sites are equally reactive. In more complex scenarios, such as the selective functionalization of a C-H bond on the cyclopentane ring, calculations can determine the transition-state energetics for reactions at different positions (e.g., C2, C4, or C5). This analysis reveals the most likely site of reaction, providing a powerful predictive tool for synthesis design. Studies on similar cycloalkane rearrangements have shown that DFT can accurately locate transition structures and calculate activation energies that agree well with experimental results. researchgate.net
Modeling of Intramolecular Interactions (e.g., Hydrogen Bonding)
Intramolecular interactions, such as hydrogen bonds, can significantly influence the conformation and properties of a molecule. In dicarboxylic acids, an intramolecular hydrogen bond can form between the acidic proton of one carboxyl group and the carbonyl oxygen of the other.
For this compound, the two carboxylic acid groups are positioned on opposite sides of the cyclopentane ring. This spatial arrangement makes the formation of a direct intramolecular hydrogen bond between the two groups geometrically impossible. The distance between the donor proton and the acceptor oxygen is too great for a stable interaction to occur.
This is in stark contrast to its isomer, cis-cyclopentane-1,3-dicarboxylic acid. In the cis configuration, the carboxyl groups are on the same side of the ring, allowing them to adopt conformations where strong intramolecular hydrogen bonding occurs, particularly in the monoanion form in nonpolar solvents. Computational studies on the cis isomer have quantified the strength of this hydrogen bond to be approximately 3.1 kcal/mol. researchgate.net For the trans isomer, DFT geometry optimizations would confirm the large separation between the functional groups, and any analysis of the electron density (such as Quantum Theory of Atoms in Molecules, QTAIM) would show no bond path indicative of an intramolecular hydrogen bond. Instead, intermolecular hydrogen bonding between two or more molecules is the dominant interaction, leading to the formation of dimers or larger aggregates in the solid state or in non-polar solvents.
Biological Interactions and Mechanistic Studies of Trans Cyclopentane 1,3 Dicarboxylic Acid
Interactions with Specific Biological Targets
Derivatives of trans-cyclopentane-1,3-dicarboxylic acid have been shown to interact with several key biological molecules. The most extensively studied of these is the interaction of trans-ACPD with metabotropic glutamate (B1630785) receptors (mGluRs), where it acts as a selective agonist. nih.gov This activity subsequently influences downstream targets and cellular processes. Investigations have also demonstrated effects on crucial enzymes involved in neurotransmitter metabolism, including glutamine synthetase in astrocytes and kynurenine (B1673888) aminotransferase-2 (KAT-2). nih.gov Furthermore, related cyclic dicarboxylic acid structures have been explored for their potential to inhibit other enzymes, such as phosphate-activated glutaminase (B10826351).
**7.2. Enzyme Modulation and Inhibition Studies
The cyclopentane (B165970) dicarboxylic acid framework is a structural component of molecules that can modulate or inhibit various enzymes. These interactions are critical for regulating metabolic pathways, particularly those involved in neurotransmitter synthesis and degradation.
Glutamine synthetase is a vital enzyme in the central nervous system, primarily located in astrocytes, where it catalyzes the conversion of glutamate to glutamine. This process is essential for recycling the excitatory neurotransmitter L-glutamate. nih.gov Studies on cultured rat cortical astrocytes have shown that the metabotropic glutamate receptor agonist, 1-aminocyclopentane-trans-1,3-dicarboxylic acid (trans-ACPD), has a significant effect on this enzyme's activity.
Exposure of astrocytes to 1.0 mM trans-ACPD for 24 hours led to a notable increase in glutamine synthetase specific activity to 149 +/- 11% of control cultures. nih.gov This effect was found to be concentration-dependent and stereoselective. The findings suggest that the activation of metabotropic glutamate receptors in these glial cells is directly coupled to the regulation of an enzyme that is fundamental to the metabolism of L-glutamate. nih.gov
| Compound | Concentration | Duration | Effect on Activity (% of Control) | Cell Type |
|---|---|---|---|---|
| trans-ACPD | 1.0 mM | 24 hours | 149 +/- 11% | Rat Cortical Astrocytes |
Phosphate-activated glutaminase (PAG), particularly the kidney-type isoform (KGA), is an enzyme that catalyzes the conversion of glutamine to glutamate. It is a target of interest in cancer research due to the reliance of many tumor cells on glutamine metabolism. While direct studies on this compound were not noted, research into analogous structures provides insight. For example, an inhibitor featuring a trans-cyclohexane ring, N, N′-(5,5′-(trans-cyclohexane-1,3-diyl)bis(1,3,4-tiadiazole-5,2-diyl))bis(2-phenylacetamide) (trans-CBTBP), has been studied for its inhibitory effect on KGA. This compound demonstrated an IC₅₀ value of 0.1 μM for glutaminase inhibition in 293T epithelial cells. nih.gov
| Compound | Target Enzyme | IC₅₀ Value | Assay System |
|---|---|---|---|
| trans-CBTBP (Cyclohexane analog) | Kidney-Type Glutaminase (KGA) | 0.1 μM | 293T Epithelial Cells |
The cyclopentane scaffold is a feature in various pharmacologically active compounds. In the context of HIV research, derivatives containing a cyclopentane ring have been synthesized and evaluated as potential antiviral agents. Specifically, a series of amine-type cyclopentanepyridinone derivatives were investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which target a different HIV enzyme than HIV protease. nih.gov One of the most potent compounds in this series demonstrated an anti-HIV activity (EC₅₀) of 540 nM. nih.gov While these findings underscore the utility of the cyclopentane core in designing HIV inhibitors, specific studies focusing on derivatives of this compound as inhibitors of HIV protease are not prominently documented in the reviewed literature.
Kynurenine aminotransferase (KAT) enzymes are responsible for converting L-kynurenine to kynurenic acid, a neuroactive agent. mdpi.com Among the isozymes, KAT-2 is the primary producer of kynurenic acid in the human brain. mdpi.com Research has indicated that certain metabotropic glutamate receptor agonists can reduce the production of kynurenic acid by inhibiting KAT-2 activity. Studies involving rat brains have shown that compounds including 1-aminocyclopentane-1,3-dicarboxylic acid possess inhibitory activity against KAT-2, while not affecting KAT-1. mdpi.com This suggests a mechanism where these agents can modulate the kynurenine pathway through direct or indirect interaction with KAT-2. mdpi.com
Receptor Agonism (e.g., Metabotropic Glutamate Receptors)
The most well-documented biological activity of a this compound derivative is the agonist effect of 1-aminocyclopentane-trans-1,3-dicarboxylic acid (trans-ACPD) on metabotropic glutamate receptors (mGluRs). nih.gov Trans-ACPD is a selective agonist for this receptor group, which is distinct from the ionotropic glutamate receptors (like NMDA and AMPA receptors). nih.gov
Its action as an mGluR agonist has been demonstrated in various neuronal preparations. In cultured mouse Purkinje neurons, brief applications of trans-ACPD (at concentrations ≤ 100 μM) consistently induced a significant increase in intracellular calcium levels. This effect was determined to result from the mobilization of calcium from internal stores rather than influx from the extracellular space. Furthermore, trans-ACPD was shown to produce a small inward electrical current in these neurons, an effect that could be blocked by a putative metabotropic receptor antagonist. These findings confirm the role of trans-ACPD as a potent tool for activating mGluRs and studying their physiological consequences, such as the regulation of intracellular signaling cascades and neuronal excitability. nih.gov
Cellular Transport Mechanisms (e.g., Glutamate Transporter Uptake)
There is currently no available scientific data detailing the specific cellular transport mechanisms for this compound. Research on analogous compounds, such as aminocyclopentane derivatives, has explored interactions with glutamate transporters; however, these findings cannot be directly extrapolated to this compound due to structural and functional chemical differences. The absence of an amino group in this compound fundamentally alters its chemical properties and likely its interaction with amino acid transporters.
Table 1: Summary of Cellular Transport Data for this compound
| Transporter Studied | Interaction Type | Findings |
| Glutamate Transporters | Not Investigated | No data available |
| Other Transporters | Not Investigated | No data available |
This table reflects the current lack of research in this area.
Mechanistic Understanding of Influence on Cell Membrane Permeability
Similarly, there is a lack of published research on the mechanistic influence of this compound on cell membrane permeability. The physicochemical properties of a molecule, such as its size, charge, and lipophilicity, are key determinants of its ability to passively diffuse across the lipid bilayer of a cell membrane. While the dicarboxylic acid functional groups would likely result in a net negative charge at physiological pH, making passive diffusion unfavorable, specific studies to confirm this and to investigate any potential interactions with membrane components are absent from the scientific record.
Table 2: Research Findings on the Influence of this compound on Cell Membrane Permeability
| Experimental Model | Parameter Measured | Outcome |
| Not Investigated | Membrane Fluidity | No data available |
| Not Investigated | Ion Channel Activity | No data available |
| Not Investigated | Passive Diffusion Rate | No data available |
This table highlights the absence of experimental data regarding the compound's effect on cell membranes.
Applications in Materials Science and Polymer Chemistry
Synthesis of Polymers and Copolymers
trans-Cyclopentane-1,3-dicarboxylic acid serves as a difunctional monomer that can react with diols or diamines through polycondensation to form polyesters and polyamides, respectively. The stereochemistry and rigidity of the cyclopentane (B165970) ring are imparted to the polymer chain, affecting its macroscopic properties.
Polyesters: Research has explored the synthesis of polyesters and copolyesters using the dimethyl ester of 1,3-cyclopentane dicarboxylic acid (CPDE) via melt condensation. In one study, copolyesters of dimethyl terephthalate (B1205515) (DMT) and 1,4-butanediol (B3395766) were synthesized with varying content of CPDE. swaminathansivaram.in The homopolymer formed from a cis/trans mixture of CPDE and 1,4-butanediol, known as poly(butylene-1,3-cyclopentane dicarboxylate) (PBCP), was found to be an amorphous material. swaminathansivaram.in When CPDE was used as a comonomer with DMT and 1,4-butanediol, the resulting copolyesters, poly(butylene terephthalate-co-1,3-cyclopentane dicarboxylate), were semicrystalline when the BCP component was 50% or less. swaminathansivaram.in The glass transition temperature (Tg) of these copolymers demonstrated a linear dependence on the composition. swaminathansivaram.in
Polyamides: Optically active polyamides have been synthesized from (+)- and (—)-trans-1,3-cyclopentanedicarboxylic acids (1,3-C5) and secondary diamines such as piperazine (B1678402) (PIP) and trans-2,5-dimethylpiperazine (B131708) (DMPIP). acs.org The synthesis of these asymmetric polyamides is part of an approach to study how conformational rigidity in the polymer chain affects the polymer's properties and conformation in solution. acs.org The study of their optical rotatory dispersion (ORD) and circular dichroism (CD) spectra helps in understanding the secondary structure of these polymers. acs.org
| Polymer Name | Monomers | Polymer Type | Key Findings | Reference |
|---|---|---|---|---|
| Poly(butylene-1,3-cyclopentane dicarboxylate) (PBCP) | Dimethyl-1,3-cyclopentane dicarboxylate (cis/trans mix), 1,4-Butanediol | Homopolyester | Resulting polymer is amorphous. | swaminathansivaram.in |
| Poly(butylene terephthalate-co-1,3-cyclopentane dicarboxylate) | Dimethyl terephthalate, Dimethyl-1,3-cyclopentane dicarboxylate, 1,4-Butanediol | Copolyester | Semicrystalline up to 50% BCP content; Glass transition temperature shows linear dependency on composition. | swaminathansivaram.in |
| Asymmetric Polyamides | (+)- or (—)-trans-1,3-Cyclopentanedicarboxylic acid, Piperazine or trans-2,5-Dimethylpiperazine | Polyamide | Used to study how conformational rigidity affects polymer secondary structure in solution. | acs.org |
Role in Cross-linking Applications
Dicarboxylic acids can function as cross-linking agents in polymer systems by forming covalent bonds between polymer chains. This process transforms a collection of individual polymer chains into a single, three-dimensional network, enhancing mechanical strength, thermal stability, and chemical resistance. The mechanism involves the reaction of the two carboxylic acid groups with reactive functional groups on the polymer backbone, such as epoxides or hydroxyl groups.
Naturally occurring di- and multifunctional carboxylic acids have been successfully used to cross-link bio-based epoxy resins, resulting in high-performance thermosets. acs.org In such reactions, the acid groups open the epoxide rings, forming ester linkages and creating a cross-linked network. While this demonstrates the general capability of dicarboxylic acids to act as cross-linkers, specific, documented applications of this compound for this purpose are not extensively reported in the reviewed literature. However, its structure suggests it could potentially be used to cross-link polymers like polyols or epoxy resins, introducing a rigid alicyclic structure into the network.
Potential in Optoelectronic Materials Development (derived from related diene structures)
The development of novel organic materials for optoelectronic applications, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is a rapidly advancing field. The performance of these materials is highly dependent on the molecular structure of the conjugated polymers used in the active layer.
While this compound itself is not a conjugated molecule, its structural precursor, cyclopentadiene (B3395910), is a key building block for high-performance conjugated polymers. rsc.org Researchers have synthesized and studied a variety of polymers based on cyclopentadithiophene and copolymers incorporating cyclopentadiene (Cp) and diketopyrrolopyrrole (DPP) units. rsc.orgrsc.org
These cyclopentadiene-based polymers are of interest because the non-aromatic nature of the Cp unit can enhance charge carrier transport along the polymer backbone. rsc.org For instance, a copolymer of cyclopentadiene and DPP demonstrated higher charge mobility in OFET devices compared to analogous polymers based on thiophene (B33073) or selenophene. rsc.org The properties of these polymers can be tuned by modifying the polymer backbone or the attached side chains. rsc.orgrsc.org For example, copolymers based on silacyclopentadiene (silole) and DPP have been developed as reduced band gap polymers that could function as ambipolar materials in electronic devices. acs.org The band gap of these materials, a critical parameter for optoelectronic applications, can be tuned over the visible spectrum by altering the polymer composition. rsc.orgacs.org
| Polymer Base | Key Structural Units | Application | Notable Property | Reference |
|---|---|---|---|---|
| Cyclopentadiene | Cyclopentadiene, Diketopyrrolopyrrole (DPP) | Organic Field-Effect Transistors (OFETs) | Achieved a high hole mobility of 2.1 cm² V⁻¹ s⁻¹. | rsc.org |
| Silacyclopentadiene (Silole) | Silole, Diketopyrrolopyrrole (DPP) | Ambipolar Materials | Calculated optical band gap of 1.60 eV. | acs.org |
| Cyclopentadithiophene | Cyclopentadithiophene, Benzothiadiazole, Fluorene, etc. | Organic Field-Effect Transistors (OFETs) | Hole mobilities up to 3.7 × 10⁻³ cm² V⁻¹ s⁻¹. | rsc.org |
The connection highlights the importance of the five-membered alicyclic ring structure in designing next-generation organic semiconductors. Although not a direct application of the dicarboxylic acid, the performance of these related diene-based polymers underscores the potential of the cyclopentane moiety in advanced materials.
Q & A
Q. What are the key synthetic routes for trans-cyclopentane-1,3-dicarboxylic acid, and how can reaction conditions be optimized?
The compound is synthesized via stereoselective methods, including the Schmidt reaction, which converts carboxylic acids to amines while preserving stereochemistry. For example, (+)-trans-cyclopentane-1,3-dicarboxylic acid (1S,3S configuration) is correlated with trans-3-aminocyclopentanecarboxylic acid through the Schmidt reaction . Reaction optimization involves controlling temperature, solvent polarity, and catalysts (e.g., polyphosphoric acid) to enhance yield and enantiomeric purity. Computational modeling of transition states can further refine conditions .
Q. How can enantiomeric purity of this compound be assessed?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with chiral stationary phases are standard for enantiomer separation. Absolute configuration is confirmed via X-ray crystallography or correlation with derivatives of known stereochemistry (e.g., Schmidt reaction products) . Nuclear magnetic resonance (NMR) using chiral shift agents may also resolve enantiomers .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific safety data for this compound are limited, analogous dicarboxylic acids (e.g., cis-cyclohexane-1,4-dicarboxylic acid) require standard precautions: use of gloves, goggles, and fume hoods to avoid inhalation or skin contact. Storage should be in sealed containers at room temperature, away from oxidizing agents .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in polymer synthesis?
The rigid trans-configuration enhances thermal stability in polymers by reducing conformational flexibility. For example, arylene-linked dicarboxylic acids with trans-stereochemistry exhibit superior alkaline stability compared to cis-isomers due to reduced ring strain. Stability testing under basic conditions (e.g., NaOH/KOD solutions) and thermal gravimetric analysis (TGA) are used to evaluate performance .
Q. What methodologies resolve contradictions in reported stability data for this compound derivatives?
Divergent stability reports (e.g., hydrolysis rates in acidic vs. basic media) are addressed through systematic kinetic studies under controlled pH and temperature. Isotopic labeling (e.g., D₂O/MeOD solvents) and NMR monitoring track degradation pathways. Comparative studies with structurally similar compounds (e.g., cyclohexane-dicarboxylic acids) identify steric and electronic factors affecting stability .
Q. How can this compound be functionalized for metal-organic frameworks (MOFs)?
Carboxylic acid groups coordinate with metal nodes (e.g., Zn²⁺, Cu²⁺) to form MOFs. Functionalization via esterification (e.g., dimethyl esters) or amidation introduces linkers for pore tuning. X-ray diffraction (XRD) and Brunauer-Emmett-Teller (BET) analysis characterize framework topology and surface area .
Q. What computational tools predict the spectroscopic properties of this compound?
Density functional theory (DFT) calculates vibrational frequencies (IR/Raman) and NMR chemical shifts. SMILES strings (e.g., C1CC(CC1C(=O)O)C(=O)O) enable molecular dynamics simulations to study solvent interactions. Software like Gaussian or ORCA validates experimental spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
